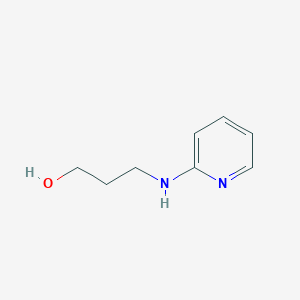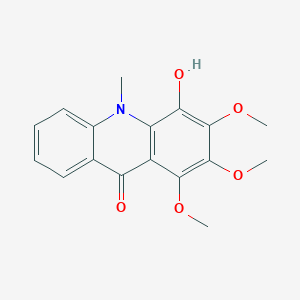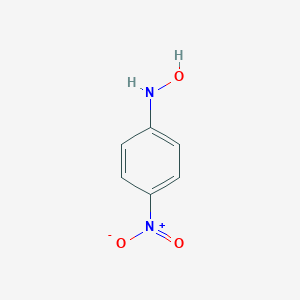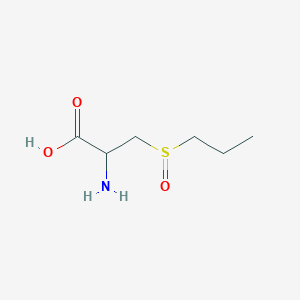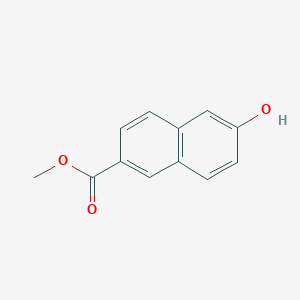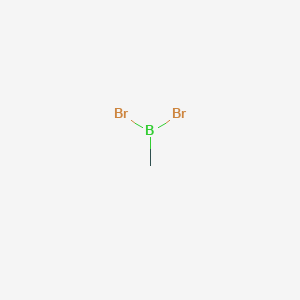
Methylboron dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylboron dibromide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a colorless, odorless liquid that is highly reactive and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
Methylboron dibromide is a highly reactive compound that can undergo a variety of reactions. It reacts with alcohols to form alkyl bromides through an SN2 mechanism. It can also undergo a reaction with amines to form boron-containing compounds. In addition, it can react with water to form boric acid and hydrobromic acid.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of this compound. However, it is known to be a highly reactive compound that can cause severe skin and eye irritation. It should be handled with care and only used in a well-ventilated area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylboron dibromide is a highly reactive compound that can be used in a variety of organic synthesis reactions. It is relatively easy to synthesize and is readily available. However, it should be handled with care due to its reactivity and potential for skin and eye irritation.
Direcciones Futuras
There are several future directions for research on methylboron dibromide. One potential area of research is the development of new synthetic methods for the production of boron-containing compounds. Another potential area of research is the application of this compound in the preparation of boron-doped graphene for use in electronic devices. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
Methylboron dibromide can be synthesized through the reaction of trimethyl borate with bromine. The reaction takes place at room temperature and yields a colorless liquid that is highly reactive. The chemical equation for the synthesis of this compound is as follows:
3(CH3O)3B + 3Br2 → 2(CH3)2BBr2 + B(OC2H5)3 + 3O2
Aplicaciones Científicas De Investigación
Methylboron dibromide has been extensively studied for its potential applications in organic synthesis. It is commonly used as a reagent for the conversion of alcohols to alkyl bromides, as well as for the synthesis of boron-containing compounds. It has also been used in the preparation of boron-doped graphene, which has potential applications in electronic devices.
Propiedades
Número CAS |
17933-16-3 |
|---|---|
Fórmula molecular |
CH3BBr2 |
Peso molecular |
185.66 g/mol |
Nombre IUPAC |
dibromo(methyl)borane |
InChI |
InChI=1S/CH3BBr2/c1-2(3)4/h1H3 |
Clave InChI |
AOYNEQPNUOZMSE-UHFFFAOYSA-N |
SMILES |
B(C)(Br)Br |
SMILES canónico |
B(C)(Br)Br |
Otros números CAS |
17933-16-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



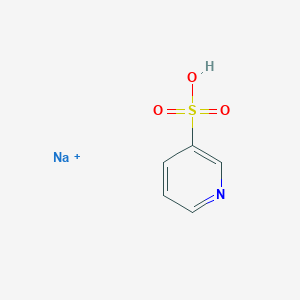
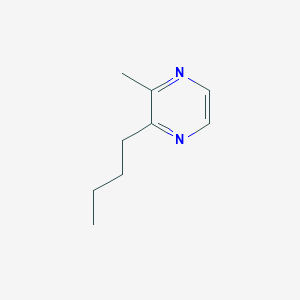
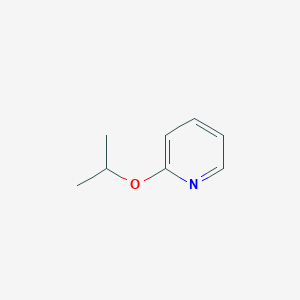
![(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B97996.png)

